molecular formula C6H7BrN2O B6163702 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde CAS No. 1246553-44-5

4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Katalognummer: B6163702
CAS-Nummer: 1246553-44-5
Molekulargewicht: 203.04 g/mol
InChI-Schlüssel: PVMMXAVLLYDYCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a bromine atom, two methyl groups, and an aldehyde functional group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 1,2-dimethylimidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

For the formylation step, Vilsmeier-Haack reaction is often employed, where the brominated intermediate is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

    Nucleophilic Substitution: Substituted imidazoles with various functional groups replacing the bromine atom.

    Oxidation: 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylic acid.

    Reduction: 4-bromo-1,2-dimethyl-1H-imidazole-5-methanol.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-1H-imidazole: Lacks the methyl groups and aldehyde functionality, resulting in different reactivity and applications.

    1,2-Dimethylimidazole: Lacks the bromine and aldehyde groups, making it less versatile in chemical reactions.

    4,5-Dibromo-1,2-dimethyl-1H-imidazole: Contains an additional bromine atom, leading to different substitution patterns and reactivity.

Uniqueness: The combination of these functional groups allows for selective modifications and the synthesis of diverse derivatives .

Eigenschaften

CAS-Nummer

1246553-44-5

Molekularformel

C6H7BrN2O

Molekulargewicht

203.04 g/mol

IUPAC-Name

5-bromo-2,3-dimethylimidazole-4-carbaldehyde

InChI

InChI=1S/C6H7BrN2O/c1-4-8-6(7)5(3-10)9(4)2/h3H,1-2H3

InChI-Schlüssel

PVMMXAVLLYDYCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(N1C)C=O)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.